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Compound of Interest

Compound Name: Peonidin(1-)

Cat. No.: B1263130 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability

of peonidin, a naturally occurring anthocyanidin with significant therapeutic potential. The

following sections detail its absorption, distribution, metabolism, and excretion (ADME) profile,

supported by quantitative data, comprehensive experimental methodologies, and visual

representations of its molecular interactions.

Introduction to Peonidin
Peonidin is an O-methylated anthocyanidin, a subclass of flavonoids, responsible for the red

and purple pigmentation in various plants, including berries, grapes, and flowers. As a dietary

polyphenol, it has garnered considerable interest for its antioxidant, anti-inflammatory, and

potential disease-modifying properties. Understanding its pharmacokinetic profile is paramount

for the development of peonidin-based therapeutics and functional foods.

Pharmacokinetic Profile of Peonidin and its
Glycosides
The bioavailability of peonidin, like other anthocyanins, is generally low and subject to

significant inter-individual variability. It is primarily consumed in its glycosidic forms, such as

peonidin-3-glucoside, which are then metabolized in the body.
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Absorption
Peonidin glycosides are absorbed in both the stomach and the small intestine. The absorption

process involves both passive diffusion and carrier-mediated transport mechanisms. Once

absorbed, they can enter the systemic circulation.

Distribution
Following absorption, peonidin and its metabolites are distributed to various tissues. Studies in

animal models have shown detectable levels in the liver and kidneys. Notably, some research

suggests that peonidin and its methylated metabolites can cross the blood-brain barrier,

indicating potential for neuroprotective effects.

Metabolism
Peonidin-3-glucoside can be methylated to form peonidin-3-glucoside. Further metabolism

occurs in the liver and by the gut microbiota, leading to the formation of various metabolites,

including glucuronidated, sulfated, and methylated derivatives. The primary metabolite found in

plasma is often a glucuronide conjugate.

Excretion
Peonidin and its metabolites are primarily excreted in the urine and feces. The elimination half-

life is relatively short, indicating rapid clearance from the body.

Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for peonidin-3-

glucoside in humans and the closely related cyanidin-3-glucoside in rats. The data for cyanidin-

3-glucoside is provided as a relevant proxy due to the limited availability of comprehensive

pharmacokinetic studies specifically on peonidin-3-glucoside in rats.

Table 1: Pharmacokinetic Parameters of Peonidin-3-Glucoside in Humans Following Oral

Administration
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Parameter Value
Source of
Peonidin-3-
Glucoside

Reference

Cmax 0.6 ± 0.4 ng/mL Red Wine [1]

Tmax 1.1 ± 0.5 h Red Wine [1]

AUC (0-7h) 0.8 ± 0.5 ng·h/mL Red Wine [1]

Relative Bioavailability
291.5% (compared to

red grape juice)
Red Wine [1]

Table 2: Pharmacokinetic Parameters of Cyanidin-3-Glucoside in Rats Following Oral

Administration (as a proxy for Peonidin)

Parameter Value Dosage Reference

Cmax 840 ± 190 nmol/L 800 µmol/kg [2]

Tmax 0.5 - 2.0 h 800 µmol/kg [2]

AUC (0-8h) 2.76 ± 0.88 µg·h/mL Not Specified [3]

Bioavailability ~0.5 - 1.5% 300 mg/kg [4]

Experimental Protocols
This section details the methodologies employed in key experiments to determine the

pharmacokinetic parameters of peonidin and related anthocyanins.

In Vivo Pharmacokinetic Study in Rats (Oral
Administration)
Objective: To determine the plasma concentration-time profile and key pharmacokinetic

parameters of an anthocyanin following oral administration in a rat model.

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals

are housed in a controlled environment with a 12-hour light/dark cycle and provided with
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standard chow and water ad libitum. A fasting period of 12-18 hours is typically required before

oral administration.

Dosing:

Test Substance: Peonidin-3-glucoside or an extract containing a known concentration of the

compound.

Vehicle: The compound is typically dissolved or suspended in a vehicle such as water, 0.5%

carboxymethylcellulose, or a sucrose solution.

Administration: A single dose is administered via oral gavage using a ball-tipped feeding

needle. The volume administered is typically between 1-5 mL/kg body weight.

Blood Sampling:

Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated

jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours)

post-administration.

Samples are collected into heparinized tubes and centrifuged to separate the plasma.

Plasma samples are stored at -80°C until analysis.

Workflow for In Vivo Pharmacokinetic Study:
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Experimental Workflow for In Vivo Pharmacokinetic Study in Rats
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Workflow for a typical in vivo pharmacokinetic study in rats.
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Quantification of Peonidin-3-Glucoside in Plasma by
HPLC-MS/MS
Objective: To accurately quantify the concentration of peonidin-3-glucoside and its metabolites

in plasma samples.

Sample Preparation:

Protein Precipitation: To 100 µL of plasma, add 300 µL of acidified acetonitrile (e.g., with 1%

formic acid) to precipitate proteins.

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed

(e.g., 13,000 rpm) for 10 minutes at 4°C.

Supernatant Collection: Transfer the supernatant to a new tube.

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle

stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 10%

methanol in water with 0.1% formic acid).

HPLC Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase: A gradient elution is typically used with:

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring

specific precursor-to-product ion transitions for peonidin-3-glucoside and its metabolites.

Analytical Workflow:

Analytical Workflow for Peonidin Quantification
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Workflow for the quantification of peonidin in plasma samples.

Signaling Pathways Modulated by Peonidin
Peonidin and its metabolites have been shown to modulate several key signaling pathways

involved in inflammation and cellular stress responses.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that

regulates a wide range of cellular processes, including inflammation, cell proliferation, and

apoptosis. Peonidin has been reported to inhibit the phosphorylation of key components of the

MAPK pathway, such as ERK1/2, thereby downregulating inflammatory responses.
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Inhibitory Effect of Peonidin on the MAPK Signaling Pathway
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Peonidin can inhibit the MAPK pathway by targeting MEK.
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NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune

response by activating inflammatory caspases and processing pro-inflammatory cytokines like

IL-1β and IL-18. Peonidin has been shown to suppress the activation of the NLRP3

inflammasome, thereby reducing the production of these pro-inflammatory cytokines.

Inhibition of the NLRP3 Inflammasome Pathway by Peonidin
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Peonidin can suppress inflammation by inhibiting NLRP3 activation.

Conclusion
Peonidin exhibits a complex pharmacokinetic profile characterized by low bioavailability and

rapid metabolism. Its therapeutic effects are likely mediated by its various metabolites and their

interaction with key signaling pathways such as the MAPK and NLRP3 inflammasome

pathways. Further research, particularly comprehensive pharmacokinetic studies in various

preclinical models, is warranted to fully elucidate its therapeutic potential and to optimize its

delivery for clinical applications. The methodologies and data presented in this guide provide a

solid foundation for future investigations into this promising natural compound.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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